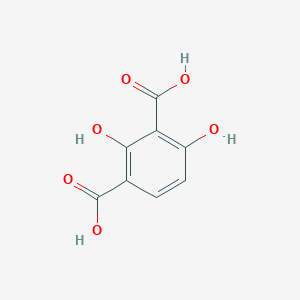

2,4-Dihydroxybenzene-1,3-dicarboxylic acid

Description

2,4-Dihydroxybenzene-1,3-dicarboxylic acid (C₈H₆O₈) is a substituted benzene derivative featuring two hydroxyl groups at positions 2 and 4, and two carboxylic acid groups at positions 1 and 3. The hydroxyl groups enhance hydrogen-bonding capacity and acidity compared to non-hydroxylated analogs, influencing reactivity in coordination polymers, metal-organic frameworks (MOFs), and pharmacological applications .

Properties

CAS No. |

22928-28-5 |

|---|---|

Molecular Formula |

C8H6O6 |

Molecular Weight |

198.13 g/mol |

IUPAC Name |

2,4-dihydroxybenzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C8H6O6/c9-4-2-1-3(7(11)12)6(10)5(4)8(13)14/h1-2,9-10H,(H,11,12)(H,13,14) |

InChI Key |

YWJNJZBDYHRABW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)O)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Hydroxylation of Benzoic Acid Derivatives

One classical approach to synthesizing 2,4-dihydroxybenzene-1,3-dicarboxylic acid involves the hydroxylation of benzoic acid derivatives. This method typically uses substituted benzoic acids as starting materials, which are selectively hydroxylated at the 2 and 4 positions under controlled reaction conditions involving specific solvents, temperatures, and catalysts. The reaction pathway is influenced by the electronic effects of substituents and the reaction environment to achieve the desired regioselectivity.

- Reaction Conditions : Solvents such as aqueous or organic media with controlled pH; temperatures typically range from ambient to moderate heating.

- Catalysts : Transition metal catalysts or enzymatic systems may be employed to facilitate selective hydroxylation.

- Outcome : The method yields 2,4-dihydroxybenzene-1,3-dicarboxylic acid with moderate to good selectivity and yield, depending on the substrate and conditions.

Kolbe-Schmitt Carboxylation Reaction

A well-established synthetic route for aromatic dicarboxylic acids, including 2,4-dihydroxybenzene-1,3-dicarboxylic acid, is the Kolbe-Schmitt reaction. This method involves the carboxylation of phenolic sodium salts with carbon dioxide under high pressure and temperature.

- Procedure :

- The sodium salt of a dihydroxybenzene derivative (e.g., 2,4-dihydroxybenzene) is reacted with carbon dioxide gas.

- The reaction is typically conducted in a high-boiling solvent such as 2-ethylhexanol.

- Conditions include carbon dioxide pressure between 0.1 to 10 MPa and temperature ranges from 100 to 300 °C.

- Purification :

- After reaction completion, water is added to separate organic and aqueous layers.

- Acidification of the aqueous layer precipitates the crude 2,4-dihydroxybenzene-1,3-dicarboxylic acid.

- Further purification involves suspension washing, recrystallization, or reprecipitation using solvents like methanol, ethanol, or acetic acid.

- Advantages :

- High yield and purity can be achieved.

- The method is scalable and uses relatively inexpensive reagents.

- Equipment :

Comparative Data Table of Preparation Methods

Summary and Recommendations

The preparation of 2,4-dihydroxybenzene-1,3-dicarboxylic acid is best achieved by the Kolbe-Schmitt carboxylation method, which offers high yield and purity under controlled high-pressure CO₂ conditions. This method is supported by detailed procedural data and purification protocols ensuring product quality suitable for research and industrial applications.

Hydroxylation of benzoic acid derivatives provides an alternative but requires careful optimization for selectivity. Oxidative dimerization methods, while insightful, are more suited for related compounds and esters rather than the target acid itself.

Industrial oxidation of xylene isomers is less applicable for this specific compound due to selectivity issues but remains relevant for general benzene dicarboxylic acid production.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxybenzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the compound into hydroquinones.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinones, while reduction can produce hydroquinones.

Scientific Research Applications

2,4-Dihydroxybenzene-1,3-dicarboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination polymers.

Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

Mechanism of Action

The mechanism of action of 2,4-Dihydroxybenzene-1,3-dicarboxylic acid involves its interaction with various molecular targets and pathways. The compound can form coordination complexes with metal ions, which can influence its chemical reactivity and biological activity . Additionally, its ability to undergo redox reactions makes it a valuable component in redox flow batteries and other electrochemical applications .

Comparison with Similar Compounds

Structural Isomers of Benzene-dicarboxylic Acids

The position of carboxylic acid groups on the benzene ring significantly impacts molecular geometry and functionality:

Key Differences :

Substituted Derivatives of Benzene-1,3-dicarboxylic Acid

Substituents on the benzene ring alter steric, electronic, and solubility properties:

Comparison with 2,4-Dihydroxy Derivative :

Cyclic and Heterocyclic Analogs

Cycloaliphatic and heterocyclic dicarboxylic acids exhibit distinct conformational flexibility:

Key Insights :

- Bioactivity: The 2,4-dihydroxy derivative’s aromaticity and hydroxyl groups may mimic flavonoids or tetrahydro-β-carbolines, which exhibit antioxidant properties .

- Coordination Chemistry : Unlike cycloaliphatic analogs, the planar benzene ring in 2,4-dihydroxybenzene-1,3-dicarboxylic acid enables π-π stacking in supramolecular assemblies .

Pharmacologically Active Dicarboxylic Acids

Several dicarboxylic acids serve as bioactive molecules or intermediates:

Potential of 2,4-Dihydroxy Derivative:

- The hydroxyl groups may enhance binding to glutamate receptors or antioxidant activity, similar to tetrahydro-β-carbolines .

Biological Activity

2,4-Dihydroxybenzene-1,3-dicarboxylic acid, also known as gentisic acid, is a compound with notable biological activities. This article reviews its biological activity based on diverse research findings, highlighting its antimicrobial, antiproliferative, and antioxidant properties.

Chemical Structure and Properties

2,4-Dihydroxybenzene-1,3-dicarboxylic acid features two hydroxyl groups and two carboxylic acid groups attached to a benzene ring. Its chemical structure allows it to participate in various biochemical interactions, making it a subject of interest in pharmacological studies.

Antimicrobial Activity

Research has demonstrated that derivatives of 2,4-dihydroxybenzoic acid exhibit significant antimicrobial properties. For instance, a study synthesized hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid and evaluated their antibacterial activities against various microorganisms. One compound exhibited a minimal inhibitory concentration (MIC) of 3.91 µg/mL against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

Table 1: Antimicrobial Activity of Hydrazide-Hydrazone Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 18 | Staphylococcus aureus | 3.91 |

| 21 | Escherichia coli | 7.81 |

| 20 | Bacillus subtilis | 12.5 |

Antiproliferative Activity

The antiproliferative effects of compounds derived from 2,4-dihydroxybenzoic acid have been explored in various cancer cell lines. In vitro studies showed that certain derivatives selectively inhibited the proliferation of cancer cells with low IC50 values. For example, one compound demonstrated an IC50 value of 0.77 µM against LN-229 glioblastoma cells .

Table 2: Antiproliferative Effects of Selected Compounds

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 21 | LN-229 | 0.77 |

| 18 | HepG2 | 1.50 |

| 19 | H1563 | 2.00 |

Antioxidant Activity

The antioxidant potential of 2,4-dihydroxybenzene-1,3-dicarboxylic acid has also been studied extensively. It has been shown to scavenge free radicals effectively and inhibit lipid peroxidation. A study evaluated its antioxidant activity using DPPH and ABTS assays, revealing that it performs comparably to well-known antioxidants .

Table 3: Antioxidant Activity Assessment

| Method | Compound | IC50 (µM) |

|---|---|---|

| DPPH | Gentisic Acid | 25 |

| ABTS | Gentisic Acid | 30 |

Case Studies and Applications

Several case studies have highlighted the therapeutic potential of gentisic acid and its derivatives:

- Neuroprotection : Compounds derived from gentisic acid have shown promise in neuroprotection against oxidative stress in neuronal cell lines like SH-SY5Y. These compounds were capable of penetrating the blood-brain barrier and exhibited low neurotoxicity .

- Cancer Treatment : The selective cytotoxicity of gentisic acid derivatives against cancer cells suggests their potential use in targeted cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.